molecular formula C14H11ClFNO2 B4930365 N-(3-chlorophenyl)-2-(2-fluorophenoxy)acetamide

N-(3-chlorophenyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B4930365
M. Wt: 279.69 g/mol
InChI Key: YJCGASKSIGOIFI-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of N-(3-chlorophenyl)-2-(2-fluorophenoxy)acetamide involves the reaction of 3-fluoro-4-cyanophenol as a primary compound to generate novel substituted phenyl acetamides. The structures of these compounds are characterized using elemental analysis, IR, and 1H NMR techniques (Yang Man-li, 2008).

Molecular Structure Analysis The molecular structure of acetamides, including the title compound, has been determined through various structural analysis techniques. For instance, the conformation of N—H bonds in similar compounds and their orientations with respect to substituents have been studied extensively, revealing insights into their molecular geometry and intermolecular interactions (B. Gowda, S. Foro, H. Fuess, 2008).

Chemical Reactions and Properties Chemical reactions involving similar compounds have been investigated, highlighting the effects of reaction conditions on yields and the optimization of synthesis processes. For example, the reaction of N-methyl-2-(4-phenoxyphenoxy) acetamide with sulfuryl chloride under specific conditions produces a significant yield of the desired product (Gao Yonghong, 2009).

Physical Properties Analysis The physical properties, such as crystalline structure and hydrogen bonding patterns, of similar acetamides have been detailed, offering a comprehensive view of how these characteristics impact the compounds' stability and behavior in various conditions (K. Saravanan et al., 2016).

Chemical Properties Analysis The chemical properties, including reactivity and interaction with other substances, of acetamides are studied through various analytical methods. Research into the synthesis and characterization of related compounds provides insights into their potential chemical behavior and applications, excluding drug use and dosage considerations (P. Jansukra et al., 2021).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-10-4-3-5-11(8-10)17-14(18)9-19-13-7-2-1-6-12(13)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCGASKSIGOIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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